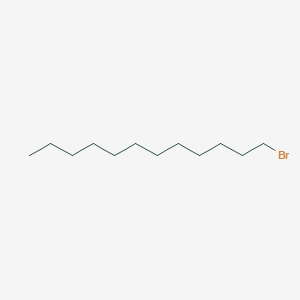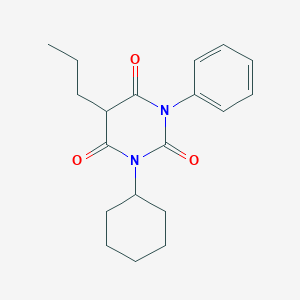
Thioformamide
Vue d'ensemble
Description
Thioformamide, also known as methanethioamide, is the simplest thioamide with the chemical formula CH₃NS. It is a sulfur-containing organic compound that serves as a building block for various biologically important molecules, such as thiazoles. This compound is an adduct of hydrogen cyanide and hydrogen sulfide, both of which have been detected in interstellar media, making it a probable participant in prebiotic chemistry .
Applications De Recherche Scientifique
Synthèse à grande échelle de polythiourées et de thioformamide
Le this compound joue un rôle crucial dans la synthèse à grande échelle des polythiourées . Les polymérisations multicomposants (MCP) sont des outils puissants pour synthétiser des polymères fonctionnels avec une grande diversité structurale, un faible coût et une grande efficacité . Une polymérisation robuste en un seul pot à partir de diamines, de CS2 et de monoisocyanure, sans catalyseur, a été développée à température ambiante pour produire simultanément de la polythiourée et du this compound .
Biosynthèse des composés naturels
Le this compound est impliqué dans la biosynthèse de plusieurs composés naturels . La thioamidation en tant que modification post-traductionnelle est exceptionnellement rare, avec seulement quelques produits naturels rapportés et exactement un exemple de protéine connu . Des progrès significatifs ont été réalisés dans l'élucidation de la biosynthèse et de la fonction de plusieurs composés naturels contenant des thioamides .
Installation chimique dans les peptides et les protéines
Des développements distincts dans l'installation chimique des thioamides dans les peptides et les protéines ont permis aux études de biologie cellulaire et de biophysique de faire progresser la compréhension actuelle des thioamides naturels . Cela a conduit à une meilleure compréhension du rôle des thioamides dans les produits naturels et leurs diverses applications .
Affinité et stabilité cibles améliorées
Les thioamides ont été introduits dans des composés biologiquement actifs pour obtenir une affinité cible améliorée et/ou une stabilité accrue vis-à-vis des enzymes hydrolytiques . Cela a élargi les applications potentielles des thioamides dans le développement de nouveaux médicaments et d'agents thérapeutiques
Mécanisme D'action
Target of Action
Thioamides, the class of compounds to which Thioformamide belongs, are known to inhibit the enzyme thyroid peroxidase in the thyroid . This enzyme plays a crucial role in the synthesis of triiodothyronine (T3) and thyroxine (T4), key hormones that regulate metabolism in the body .
Mode of Action
This compound interacts with its target, thyroid peroxidase, by reducing the synthesis of T3 and T4 . This results in a blockage of the uptake of iodotyrosines from the colloid . Additionally, this compound also blocks the release of iodine from peripheral hormones .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of thyroid hormones. By inhibiting thyroid peroxidase, this compound disrupts the normal production of T3 and T4 . This can have downstream effects on various physiological processes regulated by these hormones, including metabolism, growth, and development .
Pharmacokinetics
Thioamides in general are known to exhibit unique thermodynamics, enhanced conformational rigidity, and improved proteolytic stability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of thyroid hormone synthesis. This can lead to changes in metabolic processes throughout the body . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the planarity of thioamides can be affected by the surrounding environment, which in turn can influence their behavior . Additionally, the rotational barrier of the C=N bond in this compound is larger, which could potentially be influenced by environmental factors .
Analyse Biochimique
Biochemical Properties
Thioformamide has been found to show unique properties under a theoretical point of view such as the effects of structure in their planarity . The structure of this compound has been studied and found that the lower energy state is strictly planar . This planarity of this compound has implications in life science or materials .
Molecular Mechanism
It is known that thioamides can undergo microsomal epoxidation of the C = C double bond and, after being hydrolyzed, the resulting epoxide can then be decomposed to form the corresponding thioamides and alpha-dicarbonyl fragments .
Metabolic Pathways
It is known that thiazoles, which this compound is a part of, would undergo microsomal epoxidation of the C = C double bond and, after being hydrolyzed, the resulting epoxide would then be decomposed to form the corresponding thioamides and alpha-dicarbonyl fragments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thioformamide can be synthesized through several methods:
Willgerodt-Kindler Reaction: This traditional method involves the reaction of ketones, amines, and elemental sulfur at high temperatures.
Sulfuration Agents: Recent methods involve the use of sulfuration agents to convert amides into thioamides.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of nitriles with hydrogen sulfide or thiophosphate. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Thioformamide undergoes various chemical reactions, including:
Reduction: The carbon-sulfur double bond in this compound can be reduced to methylene groups using reducing agents.
Substitution: this compound reacts with electrophiles and nucleophiles
Propriétés
IUPAC Name |
methanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NS/c2-1-3/h1H,(H2,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEBJEDOHLIWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150918 | |
| Record name | Thioformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-08-2 | |
| Record name | Methanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thioformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G525TLN0E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thioformamide has the molecular formula CH3NS and a molecular weight of 61.12 g/mol. []
A: Yes, several studies have investigated the spectroscopic properties of this compound. For example, researchers have characterized this compound using infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. [, , , , , , ]
A: Yes, computational chemistry has been widely applied to study this compound. Density functional theory (DFT) calculations have been used to investigate its electronic structure, vibrational frequencies, rotational barriers, and interactions with other molecules. [, , , , , ]
A: While specific QSAR models for this compound derivatives are not extensively discussed in the provided literature, studies exploring structure-activity relationships highlight the impact of substituents on properties like reactivity and stability. [, , , ] Further research could utilize available data to develop QSAR models for predicting the properties of novel this compound analogs.
A: this compound is known to be unstable at room temperature and rapidly decomposes, releasing hydrogen sulfide, ammonia, and hydrogen cyanide. [] Its instability poses challenges for storage and handling.
A: While the provided literature doesn’t delve into specific stabilization strategies for this compound, it does highlight the synthesis and enhanced stability of related compounds, like alkynyl S,N-acetals derived from 2-propynals. [] This suggests that structural modifications might improve stability.
A: this compound serves as a versatile reagent in organic synthesis. For instance, it acts as a precursor for heterocycles like thiazoles. [, , ] It's also employed in multi-component reactions to synthesize amines. [, ]
A: this compound reacts with alpha-haloketones to form thiazoles, which are important heterocyclic compounds with applications in medicinal chemistry and materials science. []
A: Studies reveal that electron-withdrawing groups on the nitrogen atom of thioformamides can decrease their reactivity in certain reactions. For example, N-arylmethyl thioformamides with electron-withdrawing substituents on the aromatic ring showed reduced yields in silylation reactions. []
A: Yes, this compound has been identified as a potentially toxic metabolite. Research suggests that in glutathione-depleted mice, certain thiazole compounds, lacking 2-substituents, can be metabolized to this compound. This metabolite contributes to nephrotoxicity, characterized by kidney damage and elevated serum urea nitrogen levels. [, ]
A: Infrared (IR) spectroscopy has been employed as an analytical technique for the quantification of this compound, particularly in reaction mixtures. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



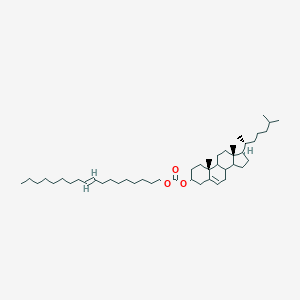
![1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL](/img/structure/B92304.png)


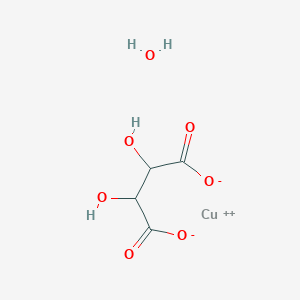
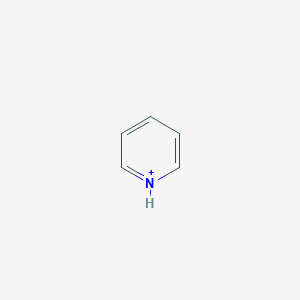
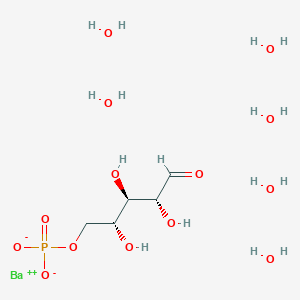
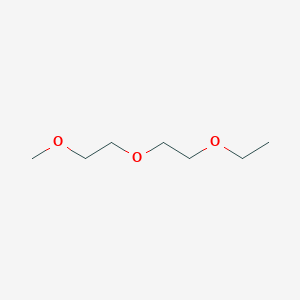
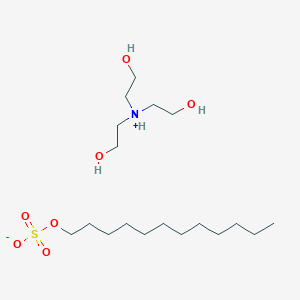

![S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine](/img/structure/B92322.png)
